molecular formula C15H13IN2O3S B1446494 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole CAS No. 1352397-59-1

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole

Cat. No.: B1446494
CAS No.: 1352397-59-1
M. Wt: 428.2 g/mol
InChI Key: VIKOCROJZQVKCI-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole is a complex organic compound that belongs to the class of sulfonyl-indole derivatives. This compound is characterized by the presence of a benzylsulfonyl group, an iodine atom, and a methoxy group attached to an azaindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the azaindole core using reagents like methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions using reagents like organometallic compounds.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond using a boronic acid reagent and a palladium catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The unique structural features of this compound make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The methoxy group and iodine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole can be compared with other sulfonyl-indole derivatives, such as:

    1-(Benzylsulfonyl)-2-chloro-5-methoxy-4-azaindole: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    1-(Benzylsulfonyl)-2-bromo-5-methoxy-4-azaindole:

    1-(Benzylsulfonyl)-2-fluoro-5-methoxy-4-azaindole: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylsulfonyl-2-iodo-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3S/c1-21-15-8-7-13-12(17-15)9-14(16)18(13)22(19,20)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOCROJZQVKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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